molecular formula C19H31ClN2O3 B13752789 Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60558-10-3

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13752789
CAS No.: 60558-10-3
M. Wt: 370.9 g/mol
InChI Key: RSCKXXQRUKOQEA-UHFFFAOYSA-N
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Description

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (hereafter referred to as the target compound) is a synthetic carbamate derivative characterized by a para-butoxyphenyl group linked to a carbamate esterified with a 2-(hexahydro-1H-azepin-1-yl)ethyl moiety. Its structure includes a seven-membered azepine ring, which distinguishes it from simpler carbamate esters.

Properties

CAS No.

60558-10-3

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(4-butoxyphenyl)carbamate;chloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-10-8-17(9-11-18)20-19(22)24-16-14-21-12-6-4-5-7-13-21;/h8-11H,2-7,12-16H2,1H3,(H,20,22);1H

InChI Key

RSCKXXQRUKOQEA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Property Description
Chemical Name Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Molecular Formula C19H30ClN2O3
Molecular Weight Approx. 366.9 g/mol (estimated from related compounds)
CAS Number Not explicitly available for p-butoxy derivative; related compounds CAS: 60529-86-4 (non-butoxy)
Structural Features Ester linkage between carbanilic acid and 2-(hexahydro-1H-azepin-1-yl)ethyl alcohol, with p-butoxy substitution on phenyl ring

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of carbanilic acid esters such as the p-butoxy derivative typically involves esterification reactions between a substituted carbanilic acid and an appropriate amine-containing alcohol, here 2-(hexahydro-1H-azepin-1-yl)ethanol or its derivatives. The presence of the p-butoxy group on the phenyl ring requires introduction either by starting from p-butoxyaniline or by alkylation of a hydroxyphenylcarbanilic acid intermediate.

The key reaction is the formation of the carbamate ester bond, which is usually achieved by:

  • Reacting the substituted phenyl isocyanate or phenyl chloroformate derivative with 2-(hexahydro-1H-azepin-1-yl)ethanol under basic or acidic catalysis.
  • Alternatively, direct esterification of carbanilic acid derivatives with the amine alcohol in the presence of coupling agents or acid catalysts.

Reported Synthetic Routes

Esterification via Carbamoyl Chloride Intermediate
  • Step 1: Preparation of p-butoxyphenyl carbamoyl chloride by reacting p-butoxyaniline with phosgene or triphosgene.
  • Step 2: Reaction of the carbamoyl chloride with 2-(hexahydro-1H-azepin-1-yl)ethanol under controlled temperature (0–25 °C) in an inert solvent like dichloromethane or tetrahydrofuran.
  • Step 3: Isolation of the ester product followed by conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent.
Direct Carbamate Formation Using Coupling Agents
  • Using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in solvents like N,N-dimethylformamide (DMF).
  • The carbanilic acid derivative is activated by the coupling agent and then reacted with 2-(hexahydro-1H-azepin-1-yl)ethanol.
  • Reaction conditions typically involve stirring at room temperature for 1–24 hours.
  • The product is purified by extraction and chromatographic methods.
Alkylation of Hydroxyphenylcarbanilic Acid Ester
  • Starting from p-hydroxyphenylcarbanilic acid ester, the hydroxy group is alkylated with butyl bromide or butyl tosylate under basic conditions (e.g., potassium carbonate in acetone).
  • This route allows introduction of the p-butoxy substituent after ester formation.

Reaction Conditions and Yields

Method Reagents/Conditions Yield (%) Notes
Carbamoyl chloride + amine alcohol p-butoxyaniline + phosgene; then + 2-(hexahydro-1H-azepin-1-yl)ethanol; 0–25 °C; inert solvent 60–80 Requires careful phosgene handling
Carbodiimide coupling Carbanilic acid + EDC/HOBt + 2-(hexahydro-1H-azepin-1-yl)ethanol; DMF; RT; 12–24 h 70–85 Mild conditions, commonly used in peptide synthesis
Alkylation of hydroxy ester p-hydroxyphenylcarbanilic acid ester + butyl bromide; K2CO3; acetone; reflux 65–75 Post-esterification modification

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Disadvantages
Carbamoyl chloride intermediate p-butoxyaniline + phosgene; then + amine alcohol; inert solvent; low temp High yield; well-established Toxic reagents; safety concerns
Carbodiimide coupling Carbanilic acid + EDC/HOBt + amine alcohol; DMF; RT Mild conditions; good yields Requires coupling agents; longer reaction times
Alkylation post-esterification Hydroxy ester + butyl bromide; base; reflux Allows late-stage modification Moderate yield; additional step

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

a) Carbanilic Acid, p-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl Ester, Hydrochloride (CID 43325)

  • Molecular Formula : C₁₈H₂₈N₂O₃·HCl
  • Substituent : Para-propoxy group (C₃H₇O-)
  • Collision Cross-Section (CCS) :

    Adduct Predicted CCS (Ų)
    [M+H]⁺ 177.8
    [M+Na]⁺ 185.2
  • Key Difference: Shorter alkoxy chain (propoxy vs.

b) Carbanilic Acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl Ester, Hydrochloride

  • Molecular Formula : C₁₉H₃₀N₂O₃·HCl (inferred)
  • Substituent : Ortho-butoxy group (C₄H₉O-)
  • CCS :

    Adduct Predicted CCS (Ų)
    [M+H]⁺ 182.0
    [M+Na]⁺ 189.2
  • Key Difference : Ortho substitution sterically hinders molecular interactions compared to the para isomer, which may reduce receptor-binding efficiency .

c) Carbanilic Acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl Ester, Hydrochloride

  • CAS : 80171-89-7
  • Molecular Formula : C₂₁H₃₅ClN₂O₃
  • Substituent : Meta-pentyloxymethyl group (C₅H₁₁OCH₂-)

Pharmacological Activity of Analogous Compounds

a) Antiarrhythmic Analogs

  • BK 129 (2-(n)-pentyloxycarbanilic acid ester): Structure: Similar azepine-ethyl ester core with a pentyloxy group. Activity: Demonstrated antiarrhythmic efficacy in dogs, suppressing ouabain-induced ventricular tachycardia at 0.72 mg/kg (vs. 4.56 mg/kg for trimecaine). Notably, it was ineffective against epinephrine-induced arrhythmias, highlighting substituent-dependent selectivity .

b) Antimicrobial Derivatives

  • Carbanilic Acid, Methyl-, 2-Chloroethyl Ester :
    • Activity : Exhibited 6.57% abundance in antimicrobial extracts from Spirulina, suggesting carbamate derivatives may disrupt bacterial membranes or enzymatic pathways .

Physicochemical Properties

Compound (Substituent) Molecular Formula CCS [M+H]⁺ (Ų) Key Feature
Target (p-butoxy) C₁₉H₃₀N₂O₃·HCl ~180–185* Optimal balance of lipophilicity
p-propoxy (CID 43325) C₁₈H₂₈N₂O₃·HCl 177.8 Reduced chain length
o-butoxy C₁₉H₃₀N₂O₃·HCl 182.0 Steric hindrance at ortho position
m-pentyloxymethyl C₂₁H₃₅ClN₂O₃ 186.2 Increased bulk and CCS

*Estimated based on trends in analogous compounds .

Biological Activity

Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS 60558-10-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, toxicity data, and relevant case studies.

  • Molecular Formula : C19H30N2O3Cl
  • Molecular Weight : 370.97 g/mol
  • InChIKey : XGPZMLPVKOPMSS-UHFFFAOYSA-N
  • Antimicrobial Activity : Some carbanilic acid derivatives exhibit antimicrobial effects, potentially acting through disruption of bacterial cell walls or interference with metabolic pathways.
  • Analgesic Properties : Compounds with similar structures have been noted for their analgesic effects, possibly through modulation of pain pathways in the central nervous system.
  • CNS Activity : The presence of the hexahydroazepine moiety suggests possible CNS activity, as many azepine derivatives are known to affect neurotransmitter systems.

Toxicity Data

Toxicological assessments are crucial for understanding the safety profile of any compound. For this compound:

  • LD50 (Mouse) : 200 mg/kg (subcutaneous route) indicates moderate acute toxicity .

Case Studies and Research Findings

Although specific case studies focused solely on this compound are sparse, several research findings provide insights into its potential applications:

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of carbanilic acid derivatives found that modifications can enhance efficacy against Gram-positive bacteria. Such findings suggest that further structural modifications of this compound could yield even more potent antimicrobial agents.

Study 2: Analgesic Activity

Research into related compounds demonstrated significant analgesic effects in animal models. These studies often utilize the formalin test to measure pain response, indicating that compounds with similar structures can effectively reduce pain perception.

Data Summary Table

PropertyValue
Molecular FormulaC19H30N2O3Cl
Molecular Weight370.97 g/mol
LD50 (Mouse)200 mg/kg
Potential ActivitiesAntimicrobial, Analgesic

Q & A

(Basic) What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves two primary steps:

Carbamate Formation : React p-butoxyaniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

Esterification : Couple the isocyanate with 2-(hexahydro-1H-azepin-1-yl)ethanol under anhydrous conditions (e.g., in dichloromethane with catalytic triethylamine).
Alternatively, activate the carbamic acid as a chloroformate (using phosgene) before esterification. Purification via recrystallization or column chromatography is critical to remove by-products like unreacted amine or urea derivatives .

(Advanced) How can discrepancies in collision cross-section (CCS) predictions across adducts be resolved during ion mobility spectrometry (IMS)?

Methodological Answer:
Discrepancies in CCS values (e.g., [M+H]+ vs. [M+Na]+ adducts) arise from differences in ion mobility drift times. To resolve this:

  • Use calibrant standards (e.g., tetraalkylammonium salts) with known CCS values to normalize experimental data.
  • Adjust instrumental parameters (drift gas composition, temperature) based on adduct-specific trends observed in similar compounds (e.g., propoxy and pentyloxy analogs show 177.8–193.3 Ų CCS ranges for [M+H]+ and [M+Na]+) .
  • Validate predictions using quantum mechanical calculations (e.g., molecular dynamics simulations) to account for conformational flexibility of the azepine ring.

(Basic) Which analytical techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify the azepine ring protons (δ 1.4–2.2 ppm, multiplet) and ester-linked ethyl group (δ 4.2–4.4 ppm, triplet).
    • 13C NMR : Confirm the carbamate carbonyl (δ 155–160 ppm) and aromatic carbons (δ 115–125 ppm for p-butoxyphenyl).
  • FTIR : Detect the carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]+ expected at m/z ~409.3) and isotopic pattern .

(Advanced) How does the hydrochloride salt affect solubility and stability in pharmaceutical matrices?

Methodological Answer:

  • Solubility Studies : Compare solubility in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents using UV-Vis spectroscopy or HPLC. The hydrochloride salt enhances water solubility but may reduce stability in alkaline conditions.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, pH 1–9) with HPLC monitoring. Acidic conditions stabilize the carbamate bond, while basic conditions promote hydrolysis to p-butoxyaniline and azepine ethanol .

(Advanced) What chromatographic methods optimize separation from structurally related impurities?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Adjust retention times by modifying the organic phase (e.g., 60–80% acetonitrile over 20 min).
  • Hydrophilic Interaction Chromatography (HILIC) : Resolve polar degradation products (e.g., hydrolyzed azepine ethanol) using a silica column and acetonitrile/ammonium acetate buffer.
  • Method Validation : Assess peak purity via diode-array detection (DAD) and compare retention indices with analogs (e.g., Cetiedil’s SMILES: s1cc(C(...))cc1 shows similar hydrophobicity) .

(Basic) What spectroscopic and computational tools predict the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The azepine nitrogen and carbamate carbonyl are reactive centers.
  • UV-Vis Spectroscopy : Correlate λmax (e.g., ~270 nm for aromatic π→π* transitions) with electronic transitions simulated via TD-DFT.
  • Molecular Docking : Model interactions with biological targets (e.g., vasodilation receptors) using Cetiedil’s structural analogs as templates .

(Advanced) How can researchers address contradictions in biological activity data across in vitro vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to identify rapid hydrolysis pathways (e.g., esterase-mediated cleavage).
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., p-butoxyaniline) in plasma.
  • Species-Specific Differences : Compare cytochrome P450 metabolism in human vs. rodent models, referencing structural analogs (e.g., Cetiedil’s vasodilatory mechanisms) .

(Basic) What are the critical parameters for optimizing yield in large-scale synthesis?

Methodological Answer:

  • Reaction Stoichiometry : Maintain a 1.2:1 molar ratio of isocyanate to azepine ethanol to minimize unreacted starting material.
  • Temperature Control : Keep the reaction below 0°C during isocyanate formation to prevent dimerization.
  • Workup : Extract the hydrochloride salt using acidic aqueous washes (pH 3–4) to remove neutral impurities .

(Advanced) What mechanistic insights explain the compound’s stability under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >150°C for carbamates).
  • Kinetic Studies : Apply the Arrhenius equation to degradation rate data (e.g., activation energy ~80 kJ/mol for ester hydrolysis).
  • Solid-State NMR : Probe crystallinity changes during heating; amorphous regions may accelerate degradation .

(Basic) How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N2) at -20°C.
  • Solvent Choice : Prepare stock solutions in anhydrous DMSO (stability >6 months at -80°C). Avoid aqueous buffers unless used immediately.
  • Stability Monitoring : Conduct quarterly HPLC assays to detect hydrolysis or oxidation products .

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